molecular formula C11H22N2O4 B4803004 N,N'-bis(2-methoxyethyl)pentanediamide

N,N'-bis(2-methoxyethyl)pentanediamide

Cat. No.: B4803004
M. Wt: 246.30 g/mol
InChI Key: POUVOPGHZOZNHP-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxyethyl)pentanediamide: is an organic compound with the molecular formula C11H22N2O4 It is a diamide derivative of pentanedioic acid, where the amide groups are substituted with 2-methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxyethyl)pentanediamide typically involves the reaction of pentanedioic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired diamide. The general reaction scheme can be represented as follows:

Pentanedioic acid+2(2-methoxyethylamine)N,N’-bis(2-methoxyethyl)pentanediamide+2(water)\text{Pentanedioic acid} + 2 \text{(2-methoxyethylamine)} \rightarrow \text{N,N'-bis(2-methoxyethyl)pentanediamide} + 2 \text{(water)} Pentanedioic acid+2(2-methoxyethylamine)→N,N’-bis(2-methoxyethyl)pentanediamide+2(water)

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methoxyethyl)pentanediamide may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methoxyethyl)pentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the diamide into its corresponding amine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: N,N’-bis(2-methoxyethyl)pentanediamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.

Biology: In biological research, this compound may be used as a reagent or intermediate in the synthesis of biologically active molecules.

Industry: In industrial applications, N,N’-bis(2-methoxyethyl)pentanediamide can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxyethyl)pentanediamide depends on its specific application. In general, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent interactions. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

    N,N’-bis(2-methoxyethyl)amine: A related compound with similar functional groups but different structural properties.

    N,N’-bis(2-methoxyethyl)phthalate: Another compound with methoxyethyl groups, used in different applications.

Uniqueness: N,N’-bis(2-methoxyethyl)pentanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N,N'-bis(2-methoxyethyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-16-8-6-12-10(14)4-3-5-11(15)13-7-9-17-2/h3-9H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUVOPGHZOZNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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